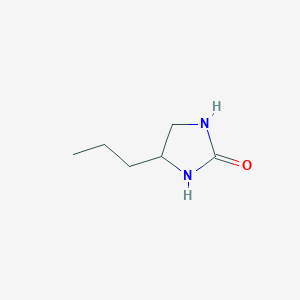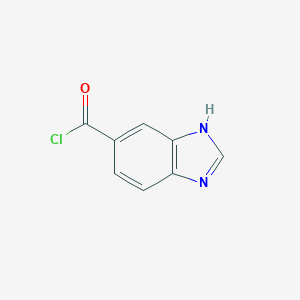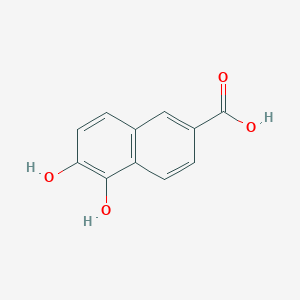
5,6-Dihydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DHNA is a derivative of naphthalene and is a carboxylic acid that contains two hydroxyl groups in the 5 and 6 positions of the naphthalene ring. DHNA has been synthesized using various methods, and its structure and properties have been extensively studied.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxynaphthalene-2-carboxylic acid is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which protect cells from oxidative stress. This compound has also been found to have anti-inflammatory properties, which reduce inflammation in the body. This compound has been found to have anticancer properties, which inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments. This compound is easy to synthesize, and its structure and properties are well understood. This compound is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
5,6-Dihydroxynaphthalene-2-carboxylic acid has several potential future directions for research. This compound can be used in the development of new drugs for the treatment of cancer and other diseases. This compound can also be used in the development of new materials, including polymers and nanomaterials. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its structure and properties have been extensively studied. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Synthesemethoden
5,6-Dihydroxynaphthalene-2-carboxylic acid can be synthesized using various methods, including the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate, the reaction of 2-naphthol with glyoxylic acid, and the reaction of 5,6-diaminonaphthalene with carbon dioxide. The most common method used for the synthesis of this compound is the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate. This method involves the oxidation of the hydroxyl groups in the 5 and 6 positions of the naphthalene ring to form the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been used in the development of new drugs for the treatment of cancer and other diseases. This compound has also been used in the development of new materials, including polymers and nanomaterials.
Eigenschaften
| 182205-62-5 | |
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
5,6-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-4-2-6-5-7(11(14)15)1-3-8(6)10(9)13/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
ICGAFQWZWKIUMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
Synonyme |
2-Naphthalenecarboxylic acid, 5,6-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


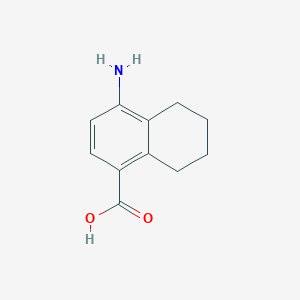

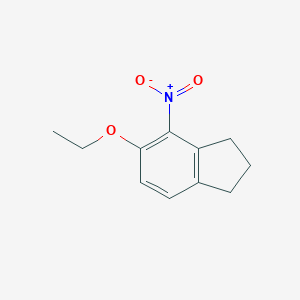
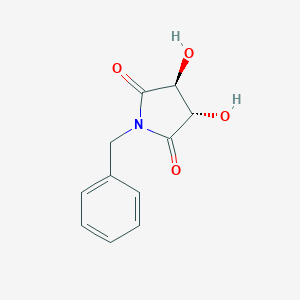
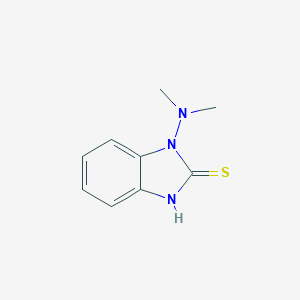

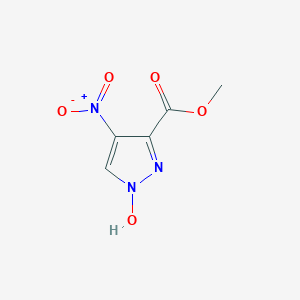
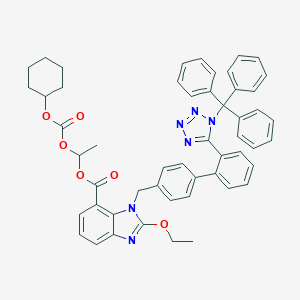
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
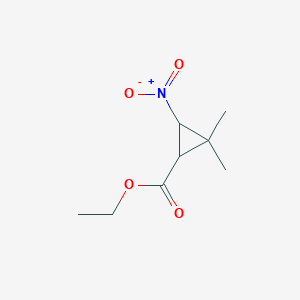
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
